

# Spectroscopic Analysis of 2-Thiophenemethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Thiophenemethanol

Cat. No.: B153580

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Thiophenemethanol** (CAS No. 636-72-6), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of results.

## Core Spectroscopic Data

The structural integrity and purity of **2-Thiophenemethanol** can be effectively determined through a combination of spectroscopic techniques. The following sections present the key quantitative data derived from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra were acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Thiophenemethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.28	dd	H-5 (Thiophene)
~6.98	dd	H-3 (Thiophene)
~6.95	m	H-4 (Thiophene)
4.78	s	-CH <sub>2</sub> - (Methylene)
~2.25	br s	-OH (Hydroxyl)
Data sourced from a 90 MHz spectrum in CDCl <sub>3</sub> . <a href="#">[1]</a>		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Thiophenemethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
143.97	C-2 (Thiophene)
126.70	C-5 (Thiophene)
125.24	C-3/C-4 (Thiophene)
59.24	-CH <sub>2</sub> - (Methylene)
Data sourced from a 50.18 MHz spectrum in CDCl <sub>3</sub> . <a href="#">[1]</a>	

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The spectrum of **2-Thiophenemethanol** was obtained from a neat sample.

Table 3: Key Infrared Absorption Bands for **2-Thiophenemethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
~3600 - 3200	Broad	O-H Stretch (Alcohol)
~3100	Medium	C-H Stretch (Aromatic, Thiophene)
~1530	Medium	C=C Stretch (Aromatic, Thiophene)
~1440	Medium	C=C Stretch (Aromatic, Thiophene)
~1220	Strong	C-O Stretch (Primary Alcohol)
~700	Strong	C-S Stretch (Thiophene)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data (EI-MS) for **2-Thiophenemethanol**

m/z	Relative Intensity (%)	Assignment
114	99.99	[M] <sup>+</sup> (Molecular Ion)
85	93.43	[M-CHO] <sup>+</sup>
97	73.12	[M-OH] <sup>+</sup>
45	73.27	Fragment
39	39.93	Fragment

The molecular weight of 2-Thiophenemethanol (C<sub>5</sub>H<sub>6</sub>OS) is 114.17 g/mol .[\[1\]](#)

## Experimental Protocols & Methodologies

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

### Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of **2-Thiophenemethanol** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) within a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is a minimum of 4-5 cm.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Data Acquisition:**
  - **Locking:** The instrument locks onto the deuterium signal of the  $\text{CDCl}_3$  to stabilize the magnetic field.
  - **Shimming:** The magnetic field homogeneity is optimized by either manual or automated shimming procedures to achieve sharp, symmetrical peaks.
  - **Tuning:** The probe is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal sensitivity.
  - **Acquisition:** Set standard acquisition parameters and collect the Free Induction Decay (FID).
- **Data Processing:** Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

### Protocol 2: Infrared (IR) Spectroscopy (Neat Liquid Film)

- Equipment: Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Application: Place 1-2 drops of neat (undiluted) **2-Thiophenemethanol** onto the center of one salt plate.
- Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.
- Spectrum Acquisition:
  - Background Scan: First, run a background spectrum with the empty sample holder to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Sample Scan: Place the salt plate "sandwich" into the spectrometer's sample holder and acquire the sample spectrum. The instrument software automatically ratios the sample scan against the background.
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., isopropanol or acetone), and store them in a desiccator to prevent moisture damage.

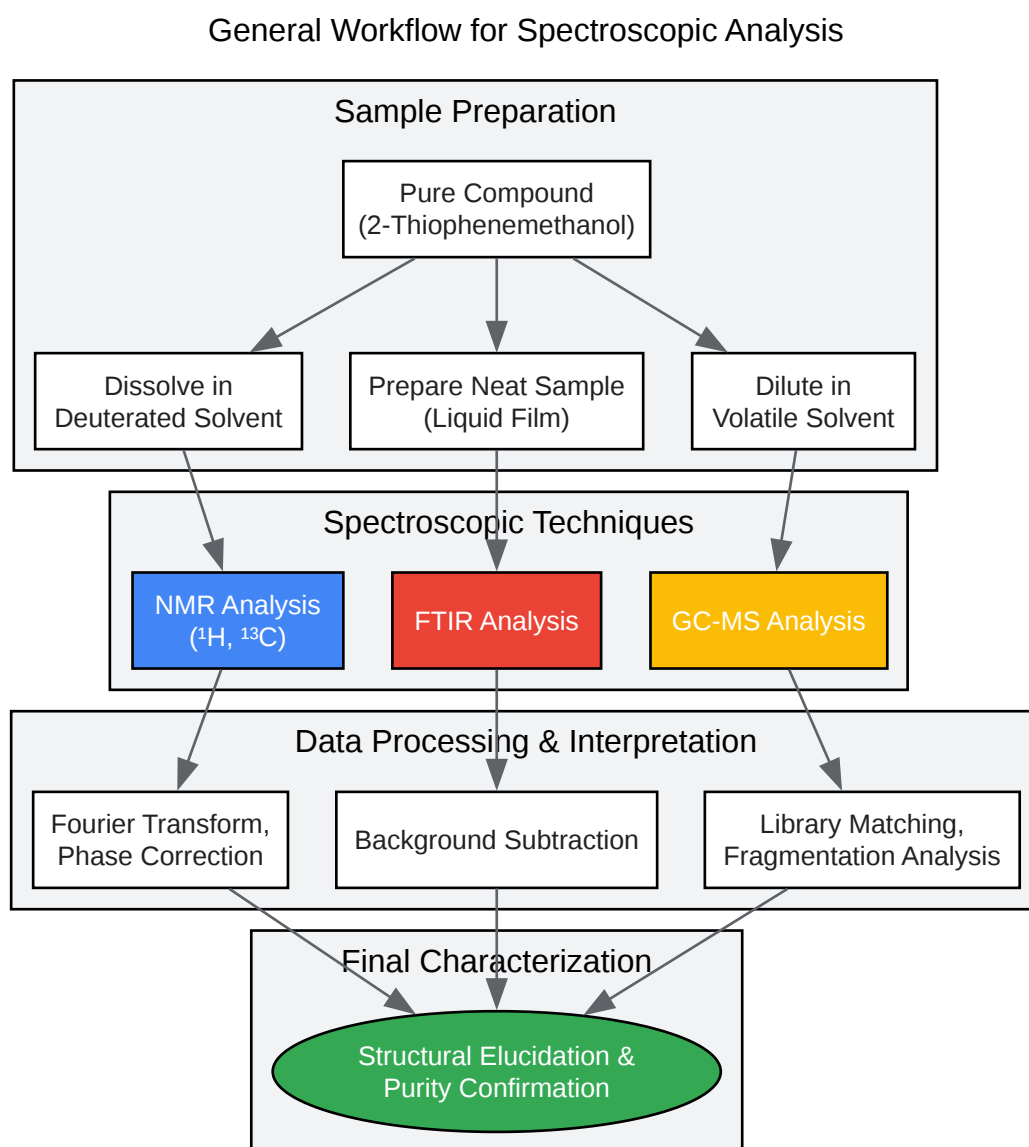
## Protocol 3: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Thiophenemethanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Separation: Inject the sample into the GC. The volatile compound travels through a heated capillary column, separating it from any impurities. **2-Thiophenemethanol** elutes at a characteristic retention time.
- Ionization: As the compound exits the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process forms the positively charged molecular ion ( $[M]^+$ ) and various fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector measures the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Thiophenemethanol**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for compound analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Thiophenemethanol | C<sub>5</sub>H<sub>6</sub>OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Thiophenemethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153580#spectroscopic-data-of-2-thiophenemethanol-nmr-ir-ms]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)